4-[4-(Benzenesulfonyl)-2-(4-chlorophenyl)-1,3-oxazol-5-yl]morpholine
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Overview
Description
4-[4-(Benzenesulfonyl)-2-(4-chlorophenyl)-1,3-oxazol-5-yl]morpholine is a complex organic compound that features a morpholine ring substituted with a benzenesulfonyl group and a 4-chlorophenyl group on an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Benzenesulfonyl)-2-(4-chlorophenyl)-1,3-oxazol-5-yl]morpholine typically involves multi-step organic reactionsSpecific reagents and catalysts, such as palladium catalysts, are often employed to facilitate these transformations .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be utilized to optimize the production process, making it more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
4-[4-(Benzenesulfonyl)-2-(4-chlorophenyl)-1,3-oxazol-5-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzenesulfonyl group, potentially converting it to a benzene thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce benzene thiol derivatives .
Scientific Research Applications
4-[4-(Benzenesulfonyl)-2-(4-chlorophenyl)-1,3-oxazol-5-yl]morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological effects may lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-[4-(Benzenesulfonyl)-2-(4-chlorophenyl)-1,3-oxazol-5-yl]morpholine involves its interaction with specific molecular targets. The benzenesulfonyl group may interact with enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazole derivatives and benzenesulfonyl-substituted molecules. Examples are:
- 4-[4-(Benzenesulfonyl)-2-(3-chlorophenyl)-1,3-oxazol-5-yl]piperazin-1-yl
- 4-(4-Benzenesulfonyl-2-naphthalen-1-ylmethyl-oxazol-5-yl)-morpholine .
Uniqueness
What sets 4-[4-(Benzenesulfonyl)-2-(4-chlorophenyl)-1,3-oxazol-5-yl]morpholine apart is its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
4-[4-(benzenesulfonyl)-2-(4-chlorophenyl)-1,3-oxazol-5-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4S/c20-15-8-6-14(7-9-15)17-21-18(19(26-17)22-10-12-25-13-11-22)27(23,24)16-4-2-1-3-5-16/h1-9H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJVRXSTOSCCLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(N=C(O2)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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